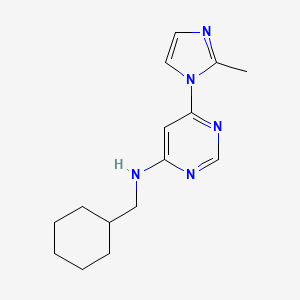![molecular formula C10H9N3O B6441962 2-[(2-methylpyridin-3-yl)oxy]pyrimidine CAS No. 2640952-66-3](/img/structure/B6441962.png)
2-[(2-methylpyridin-3-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine and pyrimidine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-[(2-methylpyridin-3-yl)oxy]pyrimidine” would depend on its specific structure. For example, the presence of different functional groups can significantly influence properties such as solubility, stability, and reactivity .
Applications De Recherche Scientifique
- Background : The pyrimidine moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers have designed novel 2-(pyridin-2-yl) pyrimidine derivatives to explore their potential anti-fibrotic properties .
- Pyrimidine derivatives have been reported as antimicrobial agents . Further studies could explore the specific antimicrobial activity of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine.
- Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral activity . Investigating the antiviral effects of this compound could be valuable.
- Pyrimidine derivatives have shown promise as antitumor agents . Researchers might explore the impact of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine on cancer cells.
- Pyrimidine-containing compounds have been studied for various other activities, such as anti-inflammatory, antioxidant, and enzyme inhibition effects . Investigating these aspects could reveal additional applications.
- The construction of novel heterocyclic compound libraries is crucial in chemical biology and medicinal chemistry . Researchers can explore the synthesis and modification of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine to create diverse libraries for drug discovery.
Anti-Fibrosis Activity
Antimicrobial Properties
Antiviral Potential
Antitumor Research
Other Pharmacological Activities
Chemical Biology and Medicinal Chemistry
Mécanisme D'action
Target of Action
The primary target of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt nucleotide synthesis and thus inhibit cell growth and proliferation.
Mode of Action
2-[(2-methylpyridin-3-yl)oxy]pyrimidine interacts with its target, DHFR, by binding to the enzyme’s active site This prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of tetrahydrofolate
Result of Action
The molecular and cellular effects of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of nucleotide synthesis . This can potentially lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells.
Safety and Hazards
Orientations Futures
The development of new synthetic routes and the discovery of novel applications for pyridine and pyrimidine derivatives are active areas of research . Future directions may include the development of more efficient synthesis methods, the exploration of new biological activities, and the design of compounds with improved pharmacological properties .
Propriétés
IUPAC Name |
2-(2-methylpyridin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-9(4-2-5-11-8)14-10-12-6-3-7-13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWRYJIEPNSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyridin-3-yl)oxy]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B6441886.png)
![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441893.png)
![3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441909.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441915.png)
![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441923.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)
![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441973.png)
![2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B6441984.png)
![2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine](/img/structure/B6441992.png)